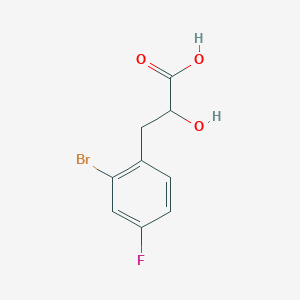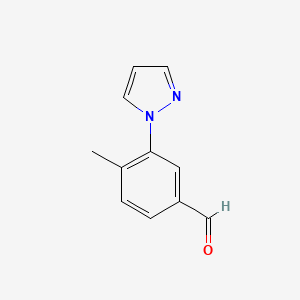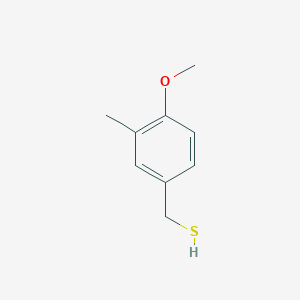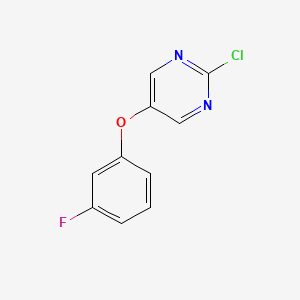
2-Chloro-5-(3-fluorophenoxy)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(3-fluorophenoxy)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms. This compound is part of the pyrimidine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and fluorine atoms in the molecule imparts unique chemical properties, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-fluorophenoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 3-fluorophenol. The reaction is usually carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards.
化学反应分析
Types of Reactions
2-Chloro-5-(3-fluorophenoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., K₂CO₃) are commonly used.
Coupling Reactions: Catalysts like palladium (Pd) and bases such as sodium carbonate (Na₂CO₃) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
科学研究应用
2-Chloro-5-(3-fluorophenoxy)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
作用机制
The mechanism of action of 2-Chloro-5-(3-fluorophenoxy)pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, pyrimidine derivatives are known to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
相似化合物的比较
Similar Compounds
- 2-Chloro-5-fluoropyrimidine
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 2,5-Disubstituted Pyrimidines
Uniqueness
2-Chloro-5-(3-fluorophenoxy)pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This makes it a versatile intermediate for various synthetic applications, distinguishing it from other pyrimidine derivatives.
属性
分子式 |
C10H6ClFN2O |
|---|---|
分子量 |
224.62 g/mol |
IUPAC 名称 |
2-chloro-5-(3-fluorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H6ClFN2O/c11-10-13-5-9(6-14-10)15-8-3-1-2-7(12)4-8/h1-6H |
InChI 键 |
OLQBDUBOUGUGJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)OC2=CN=C(N=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


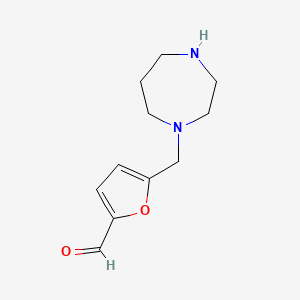
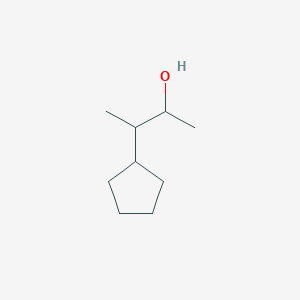
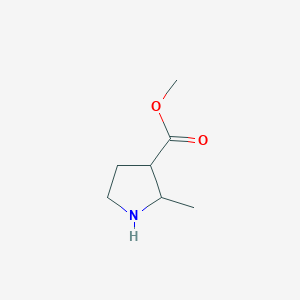
![N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide](/img/structure/B15272059.png)
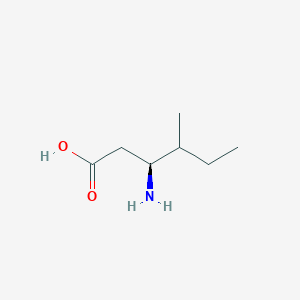
![1-Fluoro-3-[(thiophen-3-yl)amino]propan-2-ol](/img/structure/B15272071.png)
amine](/img/structure/B15272075.png)
![5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B15272077.png)
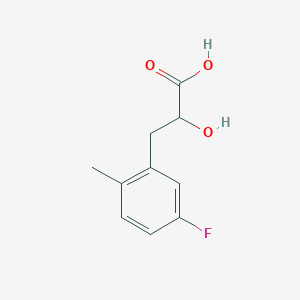
![2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15272089.png)
![4-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272096.png)
